Product packaging for 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine(Cat. No.:CAS No. 118001-69-7)

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine

Cat. No.: B493159
CAS No.: 118001-69-7
M. Wt: 321.12g/mol
InChI Key: HWZCCIIPRDAFIN-UHFFFAOYSA-N
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Description

2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine is a versatile heterocyclic compound of significant interest in pharmaceutical and medicinal chemistry research. The imidazo[1,2-a]pyrimidine scaffold is a privileged structure in drug discovery, known for its diverse biological activities . This specific analog, featuring an iodine substituent on the phenyl ring, is a valuable intermediate for further chemical exploration, including metal-catalyzed cross-coupling reactions, which can be used to create a diverse library of derivatives for structure-activity relationship (SAR) studies. Researchers utilize compounds based on the imidazo[1,2-a]pyrimidine core to investigate new therapeutic agents. This scaffold is a key synthetic target due to its presence in molecules with documented pharmacological properties, such as anti-inflammatory and analgesic activities . Furthermore, related fused pyrimidine derivatives have been developed as potent and selective inhibitors for various biological targets, including kinases, and are studied for their antiproliferative effects in anticancer research . The structural similarity of pyrimidine-based compounds to natural purines and pyrimidines allows them to interact with critical biological pathways, making them essential tools for probing enzyme mechanisms and cellular processes . This product is intended for research applications in a controlled laboratory environment only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8IN3 B493159 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine CAS No. 118001-69-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-iodophenyl)imidazo[1,2-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN3/c13-10-4-2-9(3-5-10)11-8-16-7-1-6-14-12(16)15-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWZCCIIPRDAFIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Chemical Transformations of 2 4 Iodophenyl Imidazo 1,2 a Pyrimidine and Analogues

Retrosynthetic Analysis for 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine

A logical retrosynthetic analysis of the target molecule, this compound, primarily involves the disconnection of the imidazole (B134444) ring from the pyrimidine (B1678525) core. This approach is based on the well-established and widely utilized Chichibabin-type condensation reaction. The key bond cleavages are between N1-C2 and C3-N4 of the final heterocyclic system. This leads to two primary synthons: a 2-aminopyrimidine (B69317) unit and a 2-halo-1-(4-iodophenyl)ethanone equivalent. The corresponding synthetic equivalents are commercially available or readily synthesized, making this a highly convergent and practical approach.

Scheme 1: Retrosynthetic Analysis of this compound

Retrosynthetic analysis scheme

This retrosynthetic pathway highlights the core strategy for assembling the imidazo[1,2-a]pyrimidine (B1208166) ring system, which will be elaborated upon in the following sections.

Foundational Synthetic Routes to the Imidazo[1,2-a]pyrimidine Core

The construction of the imidazo[1,2-a]pyrimidine nucleus has been a subject of extensive research, leading to the development of several reliable synthetic methodologies.

Condensation Reactions, including Chichibabin-type Cyclizations

The most traditional and widely employed method for the synthesis of 2-arylimidazo[1,2-a]pyrimidines is the Chichibabin reaction, which involves the condensation of a 2-aminopyrimidine with an α-haloketone. researchgate.netnih.gov In the case of this compound, this would involve the reaction of 2-aminopyrimidine with 2-bromo-1-(4-iodophenyl)ethanone.

The reaction typically proceeds by initial N-alkylation of the exocyclic amino group of 2-aminopyrimidine with the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic imidazo[1,2-a]pyrimidine ring system. Various bases such as sodium bicarbonate, potassium carbonate, or organic bases like triethylamine (B128534) can be used to facilitate the reaction by neutralizing the hydrogen halide formed. nih.gov

Reactant 1Reactant 2Catalyst/BaseSolventProductRef
2-Aminopyrimidine2-BromoacetophenoneNaHCO₃Ethanol (B145695)2-Phenylimidazo[1,2-a]pyrimidine (B97590) nih.gov
2-AminopyrimidineSubstituted α-bromoacetophenonesAl₂O₃Solvent-freeSubstituted 2-arylimidazo[1,2-a]pyrimidines nih.gov
2-Aminopyrimidineβ-diketones, NBSNoneDCMSubstituted 3-aroyl-2-methylimidazo[1,2-a]pyrimidines nih.gov

Intramolecular Cyclization Methodologies

While intermolecular condensations are more common, intramolecular cyclization strategies have also been developed for the synthesis of the imidazo[1,2-a]pyrimidine core. rsc.org These methods often involve the construction of a precursor that already contains both the pyrimidine and a suitably functionalized side chain, which then undergoes cyclization.

One notable example is the palladium-catalyzed intramolecular cross-dehydrogenative coupling (CDC) reaction. acs.org This approach can involve the tandem reaction of an amine and an aldehyde derivative to form a precursor that subsequently cyclizes under palladium catalysis in the presence of an oxidant, such as air, to form the fused imidazo[1,2-a]pyrimidine system. acs.org This methodology represents a modern alternative to classical condensation reactions, often offering different substrate scope and functional group tolerance.

Modern and Environmentally Benign Synthetic Approaches

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods in organic chemistry. This trend is reflected in the synthesis of imidazo[1,2-a]pyrimidines, with a focus on microwave-assisted synthesis and green chemistry protocols.

Microwave-Assisted Organic Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of 2-arylimidazo[1,2-a]pyrimidines has been successfully achieved under microwave irradiation. nih.govnih.gov

For instance, the condensation of 2-aminopyrimidine with various 2-bromoarylketones can be carried out in a solvent-free manner using basic alumina (B75360) (Al₂O₃) as a catalyst under microwave irradiation. nih.gov This method is not only rapid but also aligns with the principles of green chemistry by minimizing solvent waste. Similarly, microwave heating has been employed for the synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones from 6-methylisocytosine and α-bromoacetophenones, demonstrating the versatility of this technique. nih.gov

ReactantsCatalystConditionsYieldReference
2-Aminopyrimidine, 2-bromoarylketonesAl₂O₃Microwave, solvent-freeGood nih.gov
6-Methylisocytosine, α-bromoacetophenonesNoneMicrowave, 160 °C, 20 minHigh nih.gov

Catalyst-Free and Green Chemistry Protocols

The development of catalyst-free and green chemistry protocols for the synthesis of imidazo[1,2-a]pyrimidines is a significant area of research. These methods aim to reduce the environmental impact of chemical processes by minimizing the use of hazardous substances and promoting the use of renewable resources.

One such approach involves a multicomponent, catalyst-free regioselective synthesis of diversely substituted imidazo[1,2-a]pyrimidines. nih.gov This reaction proceeds via the in situ formation of α-bromo-β-diketones from unsymmetrical β-diketones and N-bromosuccinimide (NBS), followed by condensation with 2-aminopyrimidine in dichloromethane (B109758) (DCM) without the need for an external catalyst. nih.gov

Furthermore, the use of green solvents such as water or ethanol has been explored. For example, the synthesis of imidazo[1,2-a]pyridines has been reported in aqueous ethanol using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalyst. researchgate.net Another green approach involves an electrochemical method for the intermolecular C-N bond formation and cyclization of ketones with 2-aminopyridines using a catalytic amount of hydriodic acid as a redox mediator in ethanol. rsc.org The use of gold nanoparticles as a recyclable catalyst in a green solvent also represents a sustainable method for the synthesis of 2-aryl-imidazo[1,2-a]pyrimidines. mdpi.com

Reaction TypeKey FeaturesReference
Multicomponent ReactionCatalyst-free, in situ generation of reactant nih.gov
DBU-catalyzed condensationGreen solvent (aqueous ethanol) researchgate.net
Electrochemical SynthesisLow toxic solvent, no external oxidants rsc.org
Gold Nanoparticle CatalysisGreen solvent, recyclable catalyst mdpi.com

Metal-Catalyzed Coupling and Cyclization Reactions

Metal-catalyzed reactions are pivotal in the synthesis of the imidazo[1,2-a]pyrimidine core. These methods often involve the formation of the imidazole ring onto a pre-existing pyrimidine structure through intramolecular or intermolecular cyclizations.

Palladium and copper catalysts are frequently employed. For instance, a palladium-catalyzed intramolecular dehydrogenative coupling has been developed for synthesizing fused imidazo[1,2-a]pyrimidines. acs.org This approach involves an oxidative cross-dehydrogenative coupling (CDC) reaction in the presence of air as the oxidant. acs.org While this specific method was demonstrated for benzo-fused analogues, the principle of Pd-catalyzed C-N bond formation is broadly applicable.

Copper catalysis is also prominent, often used in combination with other reagents. A synergistic CuI–NaHSO₄·SiO₂ system has been shown to effectively catalyze the one-pot reaction of 2-aminopyridines, aldehydes, and terminal alkynes to yield imidazo[1,2-a]pyridines, a closely related scaffold. nih.govorganic-chemistry.org Copper(I) iodide has also been used to mediate the oxidative cyclization of N-aryl enamines to form imidazo[1,2-a]pyridines. organic-chemistry.org Furthermore, gold nanoparticles have emerged as an efficient catalyst for the reaction between aryl ketones and 2-aminopyrimidine under green chemistry conditions to produce 2-aryl-imidazo[1,2-a]pyrimidines. mdpi.com

The table below summarizes various metal-catalyzed approaches to the synthesis of imidazo[1,2-a]pyrimidine and related structures.

Catalyst SystemReactantsProduct TypeKey Features
PdCl₂1H-benzo[d]imidazol-2-amines, 2-arylacetaldehydeFused imidazo[1,2-a]pyrimidinesIntramolecular cross-dehydrogenative coupling; air as oxidant. acs.org
CuI–NaHSO₄·SiO₂2-aminopyridines, aldehydes, terminal alkynesImidazo[1,2-a]pyridinesSynergistic catalytic effect; one-pot reaction. nih.govorganic-chemistry.org
Gold NanoparticlesAryl ketones, 2-aminopyrimidine2-Aryl-imidazo[1,2-a]pyrimidinesGreen chemistry conditions; high yields. mdpi.com
Cu(I)-Cu(II)Heterocyclic amidine, aldehyde, alkyneN-fused imidazolesEco-friendly multicomponent cascade reaction. organic-chemistry.org

Multicomponent and Tandem Reaction Sequences

Multicomponent reactions (MCRs) and tandem (or cascade) sequences offer significant advantages in terms of efficiency and atom economy by combining several synthetic steps into a single operation without isolating intermediates. acsgcipr.org

The Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) is a well-established MCR for synthesizing imidazo-fused heterocycles. This reaction, involving a 2-aminoazine, an aldehyde, and an isocyanide, is one of the most widely used methods for preparing 2,3-disubstituted imidazo[1,2-a]pyridines and can be extended to pyrimidine analogues. nih.govacs.org Researchers have also developed tandem sequences where the product of a GBB-3CR is used as a component in a subsequent Ugi reaction to create complex peptidomimetics containing the imidazo[1,2-a]pyridine (B132010) scaffold. nih.gov

Another prominent MCR involves the reaction of 2-aminopyrimidine, an aldehyde, and an alkyne, often catalyzed by copper salts, to form the imidazo[1,2-a]pyrimidine ring system. organic-chemistry.org Iodine has also been utilized as a cost-effective and benign catalyst for a one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrimidine, and tert-butyl isocyanide to afford imidazo[1,2-a]pyrimidine derivatives in good yields. rsc.orgnih.gov

Tandem reactions that form the imidazo[1,2-a]pyrimidine nucleus have also been reported. One such sequence involves the reaction of 2-aminopyrimidines with Morita-Baylis-Hillman (MBH) acetates of nitroalkenes, proceeding through a cascade inter- and intramolecular double aza-Michael addition. researchgate.net Palladium-catalyzed tandem reactions have also been developed, combining amination and cyclization steps to build the fused heterocyclic system. acs.org

Functionalization Strategies on the Imidazo[1,2-a]pyrimidine Nucleus

Once the core this compound structure is synthesized, further diversification can be achieved by functionalizing various positions on the heterocyclic ring system and the attached phenyl group.

C-H Functionalization Approaches

Direct C-H functionalization has become a powerful tool for modifying heterocyclic scaffolds, avoiding the need for pre-functionalized starting materials. nih.gov For the related 2-arylimidazo[1,2-a]pyridine system, the presence of the N-1 atom facilitates coordination with metal catalysts, directing functionalization to the ortho position of the 2-aryl group. nih.gov While direct C-H functionalization of the pyrimidine ring of the imidazo[1,2-a]pyrimidine nucleus is less explored, the principles from the imidazo[1,2-a]pyridine series are highly relevant. Radical reactions, often initiated by transition metals, metal-free oxidation, or photocatalysis, represent a key strategy for the direct functionalization of various positions on the imidazo[1,2-a]pyridine scaffold. rsc.org

Derivatization at the 3-position

The C-3 position of the imidazo[1,2-a]pyrimidine nucleus is electron-rich and thus susceptible to electrophilic substitution. This position is a common site for introducing additional functionality. For instance, 2-phenylimidazo[1,2-a]pyrimidine can undergo direct nitrosation at the 3-position using sodium nitrite. nih.gov The resulting 3-nitroso derivative can then be reduced to form the corresponding 3-amino compound, which serves as a versatile precursor for further reactions, such as the formation of Schiff bases by condensation with aldehydes. nih.gov A variety of synthetic strategies, including amination, sulfonylation, and arylation, have been developed to functionalize the 3-position. researchgate.net

Introduction of Aryl and Heteroaryl Substituents (e.g., 4-Iodophenyl moiety)

The most common method for introducing the 2-aryl substituent, such as the 4-iodophenyl group, is through the classical Chichibabin-type condensation reaction. nih.gov This typically involves the reaction of 2-aminopyrimidine with an α-haloketone, in this case, 2-bromo-1-(4-iodophenyl)ethanone. This reaction can be performed under various conditions, including using microwave irradiation with a catalyst like basic alumina (Al₂O₃) in solvent-free conditions for an environmentally friendly approach. nih.gov

Alternative methods include multicomponent reactions where a substituted aryl aldehyde (e.g., 4-iodobenzaldehyde) is a key starting material. rsc.orgnih.gov Gold-catalyzed synthesis from 2-aminopyrimidine and the corresponding aryl ketone (e.g., 4'-iodoacetophenone) also provides a direct route. mdpi.com

The table below outlines common methods for introducing the 2-aryl group.

MethodKey ReagentsCatalyst/Conditions
Chichibabin-type Condensation2-Aminopyrimidine, 2-Bromo-1-(4-iodophenyl)ethanoneMicrowave, Al₂O₃, solvent-free nih.gov
Three-Component Reaction2-Aminopyrimidine, 4-Iodobenzaldehyde, IsocyanideIodine, Ethanol rsc.orgnih.gov
Gold-Catalyzed Synthesis2-Aminopyrimidine, 4'-IodoacetophenoneGold Nanoparticles mdpi.com

Post-Synthetic Modifications on the Iodophenyl Group

The iodo group on the 2-phenyl substituent of this compound is a highly valuable functional handle for a variety of metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse molecular fragments, which is a powerful strategy in drug discovery and materials science.

Common cross-coupling reactions that can be performed on the aryl iodide include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing new aryl or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and copper, to form C-C triple bonds. nih.gov This is useful for extending the molecular framework.

Heck Coupling: Reaction with alkenes to form substituted alkenes.

Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines to form C-N bonds, introducing various amino functionalities.

Stille Coupling: Reaction with organostannanes to create new C-C bonds.

These reactions provide a modular approach to generate extensive libraries of analogues from a single iodinated intermediate, allowing for systematic exploration of structure-activity relationships.

Theoretical and Computational Investigations of Imidazo 1,2 a Pyrimidine Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For imidazo[1,2-a]pyrimidine (B1208166) systems, these calculations are typically performed using specialized software to model the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules in the imidazo[1,2-a]pyrimidine class. This method is favored for its balance of computational cost and accuracy. Studies on related imidazo[1,2-a]pyrimidine derivatives often utilize the B3LYP functional combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to optimize the molecular geometry and calculate various electronic properties. These calculations are crucial for understanding the foundational electronic characteristics of the molecule. For instance, in a study on imidazo[1,2-a]pyrimidine Schiff base derivatives, DFT at the B3LYP/6–31 G(d, p) level was used to determine the energies of frontier molecular orbitals, molecular electrostatic potential, and other key parameters.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the energy gap (ΔEgap), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

In studies of imidazo[1,2-a]pyrimidine derivatives, the HOMO is often found to be delocalized over the entire molecule, while the LUMO may be localized on specific parts, such as the imidazopyrimidine moiety. The specific energies of these orbitals and their gap are calculated to predict the molecule's electronic behavior.

Table 1: Representative Frontier Molecular Orbital Data for a Related Imidazo[1,2-a]pyrimidine Derivative

Parameter Value (eV)
EHOMO -6.21
ELUMO -2.43
ΔEgap 3.78

Data is illustrative and based on studies of similar imidazo[1,2-a]pyrimidine derivatives.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP surface displays regions of varying electrostatic potential, typically color-coded to indicate electron-rich (negative potential, often red) and electron-poor (positive potential, often blue) areas.

For imidazo[1,2-a]pyrimidine derivatives, MEP analysis helps to identify the sites most likely to be involved in intermolecular interactions, such as hydrogen bonding. In a typical MEP map of such a compound, the nitrogen atoms of the pyrimidine (B1678525) ring often exhibit a negative potential, indicating their role as hydrogen bond acceptors. The hydrogen atoms, in contrast, show a positive potential.

Global reactivity descriptors are calculated from the energies of the HOMO and LUMO and provide a quantitative measure of a molecule's reactivity. These descriptors include:

Electronegativity (χ): The ability of a molecule to attract electrons.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud is polarized.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Table 2: Representative Global Reactivity Descriptors for a Related Imidazo[1,2-a]pyrimidine Derivative

Descriptor Formula Value (eV)
Electronegativity (χ) -(EHOMO + ELUMO)/2 4.32
Chemical Hardness (η) (ELUMO - EHOMO)/2 1.89
Chemical Softness (S) 1/(2η) 0.26
Electrophilicity Index (ω) χ2/(2η) 4.93

Data is illustrative and based on studies of similar imidazo[1,2-a]pyrimidine derivatives.

Advanced topological analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) analysis, provide deeper insights into the nature of chemical bonds and non-covalent interactions within a molecule.

QTAIM: This method analyzes the electron density to partition a molecule into atomic basins and characterize the chemical bonds based on the properties of the electron density at bond critical points.

RDG: The RDG analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. It plots the reduced density gradient against the electron density, with peaks in the plot indicating the presence of these interactions.

In studies of imidazo[1,2-a]pyrimidine derivatives, QTAIM and RDG analyses have been used to confirm the nature of intramolecular and intermolecular interactions, which are crucial for understanding the molecule's crystal packing and its interactions with biological targets.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools for predicting how a ligand, such as 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine, might interact with a biological target at the molecular level. These methods are fundamental in modern drug discovery, allowing for the rapid screening of virtual compound libraries and the rational design of molecules with enhanced potency and selectivity.

The interaction profile of a ligand with its protein target is defined by the network of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and halogen bonds. For the this compound compound, the key structural features that dictate its interactions are the fused heterocyclic ring system and the 4-iodophenyl substituent.

While specific docking studies on this compound are not extensively documented in publicly available literature, studies on analogous compounds provide a clear picture of expected interactions. For instance, molecular docking of imidazo[1,2-a]pyrimidine-Schiff base derivatives against the SARS-CoV-2 spike protein and human angiotensin-converting enzyme 2 (hACE2) revealed key interactions. nih.govnih.gov The planar imidazo[1,2-a]pyrimidine core often engages in π-π stacking and hydrophobic interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in the protein's binding pocket. The nitrogen atoms in the pyrimidine and imidazole (B134444) rings can act as hydrogen bond acceptors.

Furthermore, the iodine atom at the para-position of the phenyl ring is significant. Iodine can participate in halogen bonding, a highly directional interaction between the electrophilic region on the halogen and a nucleophilic site on the protein, such as a carbonyl oxygen or an aromatic ring. In studies of the closely related 6-iodo-2-(4'-dimethylamino-)phenyl-imidazo[1,2-a]pyridine for imaging amyloid-beta plaques, the iodo-substituent was found to be crucial for high-affinity binding. nih.gov This suggests that the 4-iodophenyl group of the title compound would likely be oriented to form favorable interactions within a target's binding site. Docking studies on other imidazo[1,2-a]pyrimidine derivatives against targets like B-Raf kinase have also highlighted the importance of the substituted phenyl ring in establishing key hydrophobic and hydrogen bond interactions. ejbps.com

Table 1: Predicted Interaction Profile for this compound Based on Analog Studies
Structural MoietyPotential Interaction TypeInteracting Protein Residues (Examples)Reference Analog
Imidazo[1,2-a]pyrimidine Coreπ-π Stacking / HydrophobicTyrosine, Phenylalanine, TryptophanImidazo[1,2-a]pyrimidine-Schiff bases nih.gov
Pyrimidine/Imidazole NitrogensHydrogen Bond AcceptorSerine, Threonine, Asparagine, GlutamineImidazo[1,2-a]pyrimidine acetamides ejbps.com
4-Iodophenyl GroupHalogen BondingCarbonyl backbones, Aspartate, GlutamateIodo-imidazo[1,2-a]pyridines nih.gov
Phenyl RingHydrophobic InteractionsLeucine, Valine, Isoleucine, AlanineGeneral imidazo-fused compounds nih.govejbps.com

Molecular docking programs (e.g., AutoDock, Glide, GOLD) are used to predict the most stable binding pose (mode) of a ligand within a protein's active site and to estimate the corresponding binding affinity, typically expressed as a scoring function or in kcal/mol.

In a representative study on novel imidazo[1,2-a]pyrimidine derivatives, docking against hACE2 and the SARS-CoV-2 spike protein predicted strong binding affinities, with top-scoring compounds having values of -9.1 kcal/mol and -7.3 kcal/mol, respectively. nih.govnih.gov These values are comparable to or better than known reference inhibitors, suggesting a high potential for potent biological activity. nih.govnih.gov The binding mode analyses in these studies consistently show the heterocyclic core embedded deep within hydrophobic pockets, while peripheral substituents form specific polar contacts. nih.govnih.gov

For this compound, it is predicted that the binding mode would involve the iodophenyl group settling into a hydrophobic sub-pocket, potentially with the iodine atom forming a halogen bond that helps to lock the ligand in a favorable conformation. The predicted binding affinity would depend on the specific protein target, but based on data from similar halogenated analogs, it is expected to be in the nanomolar to low micromolar range for relevant kinase or enzyme targets. nih.gov

Table 2: Representative Predicted Binding Affinities for Imidazo[1,2-a]pyrimidine Analogs Against Various Protein Targets
Compound ClassProtein TargetPredicted Binding Affinity (kcal/mol)Reference
Imidazo[1,2-a]pyrimidine-Schiff basehACE2-9.1 nih.govnih.gov
Imidazo[1,2-a]pyrimidine-Schiff baseSARS-CoV-2 Spike Protein-7.3 nih.govnih.gov
6-iodo-imidazo[1,2-a]pyridine derivative (IMPY)Amyloid-beta aggregates (Kᵢ)15 nM nih.gov
Imidazo[1,2-a]pyrimidine acetamideB-Raf Kinase- (Good docking scores reported) ejbps.com

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of untested molecules.

While a specific QSAR study for this compound was not found, the methodology is well-established from studies on related pyrimidine systems. For example, a QSAR analysis of 2-(4-methylsulphonylphenyl)pyrimidine derivatives as COX-2 inhibitors identified several key descriptors that govern their inhibitory activity. nih.gov These included:

Topological Descriptors: (e.g., GATS1p, GATS5p) which relate to the geometry and atomic properties like polarizability and electronegativity within the molecule.

Constitutional Descriptors: (e.g., nRORPh, number of methyl groups) which account for the presence of specific functional groups and fragments. nih.gov

Computational Mechanistic Elucidation of Synthetic Pathways

Computational chemistry, particularly using Density Functional Theory (DFT), is invaluable for understanding the mechanisms of chemical reactions. This includes identifying transition states, calculating activation energies, and confirming the structures of intermediates, providing a level of detail that is often inaccessible through experimental means alone.

The most common synthesis of the 2-phenyl-imidazo[1,2-a]pyrimidine core involves the condensation reaction between 2-aminopyrimidine (B69317) and a 2-halo-acetophenone, in this case, 2-bromo-1-(4-iodophenyl)ethan-1-one. nih.govnih.gov The reaction proceeds via an initial Sₙ2 reaction where the exocyclic nitrogen of 2-aminopyrimidine attacks the α-carbon of the acetophenone, displacing the bromide. This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system.

DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to model this entire reaction coordinate. nih.gov Such a study on this compound would:

Optimize the geometries of the reactants, intermediates, transition states, and the final product.

Calculate the relative energies of these species to determine the reaction's thermodynamic favorability and the activation energy of the rate-limiting step.

Analyze the electronic structure (e.g., frontier molecular orbitals, electrostatic potential) at each stage to understand the flow of electrons and the nature of bond formation. nih.govnih.gov

These computational insights help to rationalize reaction outcomes and can be used to optimize reaction conditions (e.g., choice of solvent, temperature) for improved yields.

Structure Activity Relationship Sar Analysis of Imidazo 1,2 a Pyrimidine Derivatives

Impact of Substituent Variation on Biological Activity

The biological activity of imidazo[1,2-a]pyrimidine (B1208166) derivatives is profoundly influenced by the nature and position of substituents on the fused ring system.

Position and Nature of Aromatic/Heteroaromatic Substituents

The substitution pattern on the 2-aryl ring of imidazo[1,2-a]pyrimidines is a critical determinant of their biological activity. Studies on various derivatives have demonstrated that both the identity and the position of the substituent on the phenyl ring can dramatically alter potency and selectivity. For instance, in a series of imidazo[1,2-a]pyrimidine-based inhibitors, the presence of a phenyl group at the 2-position was found to be a common feature among active compounds. nih.gov

Research on the closely related imidazo[1,2-a]pyridine (B132010) scaffold has shown that substituents on the 2-phenyl ring play a crucial role in modulating activity. For example, in a series of compounds designed as ligands for beta-amyloid plaques, a dimethylaminophenyl group at the 2-position was found to be favorable for binding affinity. nih.gov This highlights the importance of the electronic and steric properties of the substituent at this position. The presence of an unsubstituted 2-phenylimidazo[1,2-a]pyrimidine (B97590) has also been shown to be a viable starting point for further functionalization. nih.gov

The following table summarizes the impact of various substituents at the 2-position of the imidazo[1,2-a]pyrimidine core on biological activity, based on findings from related compound series.

Substituent at 2-positionObserved Impact on Biological ActivityReference
PhenylCommon feature in active compounds nih.gov
4-DimethylaminophenylFavorable for binding affinity to beta-amyloid plaques (in imidazo[1,2-a]pyridines) nih.gov
4-FluorophenylPotent anticonvulsant activity (in imidazo[1,2-a]pyridines) nih.gov

Role of Halogenation (specifically Iodophenyl) and other Electron-Modulating Groups

Halogenation is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. In the context of imidazo[1,2-a]pyrimidines and related scaffolds, the introduction of halogens, particularly at the 2-phenyl ring, has been shown to be advantageous.

Furthermore, studies on other halogenated derivatives have provided insights into the role of electron-modulating groups. For example, the synthesis of 2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine (B3037734) has been optimized, indicating the interest in this class of halogenated compounds. nih.gov In a series of benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives designed as COX-2 inhibitors, a 2-(4-(methylsulfonyl)phenyl) group, which is strongly electron-withdrawing, resulted in a compound with very high potency, even greater than the reference drug celecoxib. nih.gov This highlights that electron-withdrawing groups at the para-position of the 2-phenyl ring can significantly enhance biological activity. nih.gov

The following table illustrates the effect of halogen and other electron-modulating substituents on the activity of imidazo[1,2-a]pyrimidine and related scaffolds.

SubstituentPositionScaffoldEffect on ActivityReference
4-Iodo2-PhenylImidazo[1,2-a]pyridineHigh binding affinity to beta-amyloid plaques nih.govresearchgate.net
4-Bromo2-PhenylImidazo[1,2-a]pyridineHigh binding affinity to beta-amyloid plaques nih.gov
4-Chloro2-PhenylImidazo[1,2-a]pyrimidineSubject of synthetic optimization for potential activity nih.gov
4-Methylsulfonyl2-PhenylBenzo nih.govresearchgate.netimidazo[1,2-a]pyrimidineHigh COX-2 inhibitory potency nih.gov

Stereochemical Influences on Activity

While specific studies on the stereochemistry of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine are not extensively reported, the introduction of chiral centers in related heterocyclic systems has been shown to be a critical factor in determining biological activity and selectivity. The spatial arrangement of substituents can dictate the interaction with chiral biological macromolecules such as enzymes and receptors.

For many biologically active compounds, only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even contribute to undesirable side effects. Although the core imidazo[1,2-a]pyrimidine structure is planar, the introduction of chiral substituents can lead to stereoisomers with distinct biological profiles. For instance, the synthesis of chiral imidazo[1,2-a]pyrimidines has been explored, indicating the importance of stereochemistry in this class of compounds. rsc.org The regioselectivity in the formation of the imidazo[1,2-a]pyrimidine ring system itself can also be influenced by the stereochemistry of the starting materials. stackexchange.com

Conformational Preferences and Pharmacophore Derivation

The three-dimensional arrangement of a molecule (conformation) and the spatial distribution of its key chemical features (pharmacophore) are fundamental to its interaction with a biological target. For 2-aryl imidazo[1,2-a]pyrimidines, the rotational freedom around the single bond connecting the phenyl ring to the imidazo[1,2-a]pyrimidine core allows for different conformations.

Computational studies, such as molecular docking, are often employed to predict the binding mode and conformational preferences of these molecules within the active site of a target protein. nih.govnih.gov For a series of benzo nih.govresearchgate.netimidazo[1,2-a]pyrimidine derivatives, docking studies revealed that the methylsulfonyl pharmacophore was crucial for insertion into the COX-2 active site, explaining the observed selectivity. nih.gov

A general pharmacophore model for bioactive imidazo[1,2-a]pyrimidines often includes:

A heterocyclic core (the imidazo[1,2-a]pyrimidine) that serves as a scaffold.

An aromatic or heteroaromatic substituent at the 2-position, which can engage in pi-stacking or hydrophobic interactions.

Specific functional groups on the aryl ring that can act as hydrogen bond donors or acceptors, or contribute to electronic interactions.

Rational Design Principles for Enhanced Selectivity and Potency

The insights gained from SAR studies and pharmacophore modeling provide a foundation for the rational design of new imidazo[1,2-a]pyrimidine derivatives with improved potency and selectivity. acs.org Structure-based design, which utilizes the three-dimensional structure of the target protein, is a powerful approach to guide the modification of lead compounds. nih.gov

Key principles for the rational design of 2-aryl imidazo[1,2-a]pyrimidine derivatives include:

Scaffold Hopping and Isosteric Replacement: Replacing the imidazo[1,2-a]pyrimidine core with other fused heterocyclic systems can lead to improved properties while maintaining the key binding interactions.

Substitution at Key Positions: Based on SAR data, introducing specific substituents at positions that are tolerant to modification can enhance activity. For example, the para-position of the 2-phenyl ring appears to be a critical point for modulation.

Modulation of Physicochemical Properties: Fine-tuning properties such as lipophilicity, solubility, and metabolic stability is crucial for developing drug-like molecules. The introduction of the iodophenyl group, for instance, significantly impacts lipophilicity.

Exploiting Specific Interactions: Designing molecules that can form specific interactions, such as halogen bonds or hydrogen bonds with the target, can lead to a significant increase in potency.

By applying these principles, it is possible to systematically optimize the structure of this compound and its analogs to develop novel therapeutic agents with enhanced efficacy and selectivity.

Pharmacological Modulations and Biological Relevance of Imidazo 1,2 a Pyrimidine Derivatives

Anticancer Activity Research

The imidazo[1,2-a]pyrimidine (B1208166) and its isomeric scaffold, imidazo[1,2-a]pyridine (B132010), are prominent in the development of anticancer agents. mdpi.comrsc.orgnih.govresearchgate.net Research has shown that derivatives of these cores can induce apoptosis, inhibit key signaling pathways, and arrest the cell cycle in various cancer cell lines. nih.govcolab.ws

Kinase Inhibition (e.g., Syk, ZAP-70, CDK2, KSP, Aurora-A, p38)

Kinase inhibition is a primary mechanism through which many anticancer agents exert their effects. The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is frequently hyperactivated in human cancers, is a major target for drug discovery. nih.gov Several studies have identified various imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine (B1224502) derivatives as potent inhibitors of this pathway. For instance, a series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives were synthesized and found to be potent PI3Kα inhibitors, inducing cell cycle arrest and apoptosis in non-small cell lung cancer cells. nih.gov However, specific studies evaluating the kinase inhibitory profile of 2-(4-Iodophenyl)imidazo[1,2-a]pyrimidine are not extensively documented in the reviewed literature.

Androgen Receptor Antagonism

Targeting the androgen receptor (AR) is a cornerstone of therapy for prostate cancer. While various heterocyclic systems are explored for AR antagonism, there is a lack of specific published data investigating the potential for This compound to act as an androgen receptor antagonist.

Antimicrobial Research (Antibacterial, Antifungal, Antiviral)

The imidazo[1,2-a]pyrimidine scaffold is recognized for its broad-spectrum antimicrobial properties. mdpi.com The general structure has been the basis for synthesizing numerous derivatives with activity against bacteria, fungi, and viruses.

Inhibition of Bacterial Growth

Antifungal Mechanisms and Efficacy

Fungal infections, particularly those caused by Candida species, present a significant health challenge. The imidazo[1,2-a]pyrimidine nucleus is considered a promising scaffold for developing new antifungal agents. mdpi.com However, specific research and efficacy data, such as MIC values against clinically relevant fungal strains for This compound , have not been identified in the reviewed literature.

Q & A

Q. Basic Characterization

  • ¹H/¹³C NMR : Identifies substituent positions (e.g., iodophenyl protons at δ 7.5–8.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
  • FT-IR : Confirms functional groups (e.g., C-I stretch at ~500 cm⁻¹) .
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₂H₈IN₃ at m/z 354.97) .

How can researchers resolve ambiguities in the structural elucidation of imidazo[1,2-a]pyrimidine derivatives using crystallographic data?

Q. Advanced Characterization

  • Single-crystal X-ray diffraction : Resolves bond-length discrepancies (e.g., C-I bond length ~2.09 Å) and confirms regiochemistry .
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., hydrogen bonding, π-stacking) to explain packing patterns .

What methodological approaches are used to evaluate the antimicrobial and anticancer potential of this compound derivatives?

Q. Biological Activity

  • Antimicrobial assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer screening : MTT assays on cell lines (e.g., MCF-7 breast cancer) to measure IC₅₀ values. Derivatives with electron-withdrawing groups (e.g., NO₂, CF₃) show enhanced cytotoxicity .

How can one design imidazo[1,2-a]pyrimidine derivatives to enhance selectivity against specific cancer cell lines while minimizing cytotoxicity?

Q. Advanced Biological Design

  • Structure-activity relationship (SAR) studies : Introduce substituents like morpholine or pyridylacetamide to improve target affinity (e.g., kinase inhibition) .
  • Pharmacophore modeling : Prioritize derivatives with LogP <5 and polar surface area >60 Ų to balance membrane permeability and solubility .

How should researchers address discrepancies in reported biological activities of imidazo[1,2-a]pyrimidine derivatives across different studies?

Q. Data Contradiction Analysis

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Purity validation : Use HPLC (purity >95%) to exclude confounding effects from byproducts .
  • Structural analogs : Compare activities of halogenated vs. non-halogenated derivatives to isolate electronic effects .

What in silico and experimental strategies are recommended for assessing the pharmacokinetic profiles of novel imidazo[1,2-a]pyrimidine derivatives?

Q. ADMET Optimization

  • Computational tools : Use SwissADME or ADMETLab to predict bioavailability, blood-brain barrier permeability, and CYP450 interactions .
  • Experimental validation :
    • Microsomal stability assays : Measure metabolic half-life (t₁/₂) in liver microsomes.
    • Caco-2 permeability : Assess intestinal absorption potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.